[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl](1-oxa-4-azaspiro[4.5]dec-4-yl)methanone
Description
This compound features a 3-(2-chlorophenyl)-5-methylisoxazole core linked via a methanone bridge to a 1-oxa-4-azaspiro[4.5]decane moiety. Such structural attributes are critical in drug design, influencing bioavailability, metabolic stability, and target binding .
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-13-16(17(21-25-13)14-7-3-4-8-15(14)20)18(23)22-11-12-24-19(22)9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMNRMLVTKOVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCOC34CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone, commonly referred to as its IUPAC name, is a synthetic organic molecule with potential pharmacological applications. Its structure includes a chlorophenyl group, an isoxazole moiety, and a spirocyclic framework, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and antibacterial effects.
- Molecular Formula : C19H21ClN2O3
- CAS Number : 329702-13-8
- Molar Mass : 360.83 g/mol
Biological Activity Overview
The biological activity of this compound has been explored through various studies, particularly in the context of anticancer effects and enzyme inhibition.
Anticancer Activity
Research indicates that derivatives of azaspiro compounds exhibit significant anticancer properties. The compound has been studied for its effects on several cancer cell lines:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| A549 | Non-small cell lung cancer | Not specified |
| MDA-MB-231 | Triple-negative breast cancer | Not specified |
| HeLa | Cervical cancer | Not specified |
In a study involving various azaspiro derivatives, compounds similar to 3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone demonstrated moderate to high inhibition against HepG2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) cell lines, suggesting that the compound may possess similar properties due to structural similarities .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes relevant to disease processes:
- Acetylcholinesterase (AChE) Inhibition : The synthesized derivatives showed varying degrees of AChE inhibitory activity, which is crucial for conditions like Alzheimer's disease.
- Urease Inhibition : The compound exhibited strong urease inhibitory activity, with some derivatives showing IC50 values in the low micromolar range, indicating potential for treatment in conditions like kidney stones .
Antibacterial Activity
Antibacterial testing revealed that the compound and its derivatives possess moderate to strong activity against certain bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Other strains | Weak to moderate |
These findings suggest that the compound could be developed further as an antibacterial agent, particularly against resistant strains .
Case Studies and Research Findings
A notable study synthesized various derivatives of azaspiro compounds and tested their biological activities. Among these, compounds with structural modifications similar to 3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone showed promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. For instance, one derivative demonstrated an IC50 value of 0.17 µM against A549 cells, indicating potent anticancer activity .
The mechanism by which these compounds exert their effects may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key metabolic enzymes.
Flow cytometry analysis has shown that certain derivatives can arrest cancer cells in specific phases of the cell cycle, contributing to their antiproliferative effects .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests it may interact with biological targets relevant to disease treatment.
Potential Therapeutic Uses:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Properties : The spirocyclic structure is often linked to anticancer activity. Research into similar compounds has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Neuropharmacology
Research indicates that compounds with isoxazole moieties can influence neurotransmitter systems. The potential applications include:
- Cognitive Enhancement : Investigations into the effects of isoxazole derivatives on cognitive functions suggest possible benefits in treating neurodegenerative diseases.
- Anxiolytic Effects : The compound may modulate anxiety-related behaviors, presenting an avenue for developing new anxiolytic medications.
Synthetic Chemistry
The synthesis of 3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone involves intricate organic reactions that are of interest to synthetic chemists. Its synthesis can serve as a model for creating other complex organic molecules.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of related isoxazole compounds against various bacterial strains. The results indicated that modifications to the isoxazole ring could enhance activity, suggesting a pathway for optimizing 3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone for similar applications.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Isoxazole Derivative A | Staphylococcus aureus | 32 µg/mL |
| Isoxazole Derivative B | Escherichia coli | 16 µg/mL |
| Target Compound | Pseudomonas aeruginosa | TBD |
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of spirocyclic compounds on cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity against breast cancer cells, indicating the potential of 3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone as a lead compound for future drug development.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | TBD |
Comparison with Similar Compounds
Core Heterocycle Modifications
- Isoxazole vs. β-Lactam/Thiazole: The target compound’s isoxazole core differs from β-lactams (e.g., Cloxacillin) in ring strain and antibacterial mechanism.
- Substituent Effects : The 2-chlorophenyl group in the target compound introduces steric hindrance compared to 4-fluorophenyl analogs (), which may enhance lipophilicity but reduce metabolic clearance .
Spirocyclic vs. Flexible Linkers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
